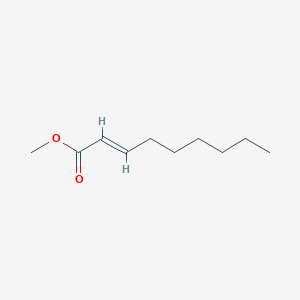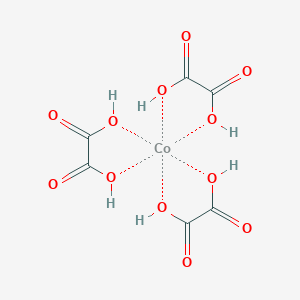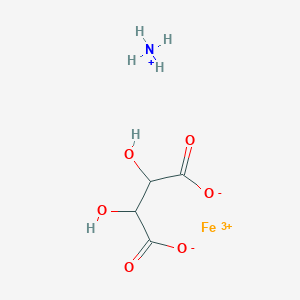
4-Methylphenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl cyclohexanecarboxylate, also known as Methyl 4-methylcyclohexanecarboxylate, is an organic compound used in various scientific research applications. It is a white crystalline powder with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol.
Wirkmechanismus
The mechanism of action of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate is not well understood, but it is believed to act as a nucleophile in organic reactions. It may also act as a substrate for enzymes in biological systems.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. However, it is not believed to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate in lab experiments is its availability and relatively low cost. However, its limited solubility in water may pose challenges in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. One area of interest is its potential as a starting material for the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research into its mechanism of action and potential biological activity may uncover new applications for this compound.
Synthesemethoden
The synthesis of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate can be achieved through the esterification of 4-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
14224-22-7 |
|---|---|
Produktname |
4-Methylphenyl cyclohexanecarboxylate |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(4-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
ROILWCFQYYHWEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Andere CAS-Nummern |
14224-22-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



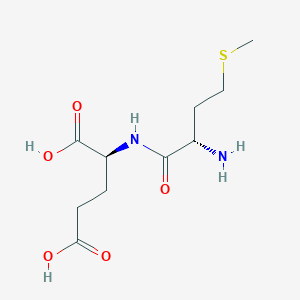
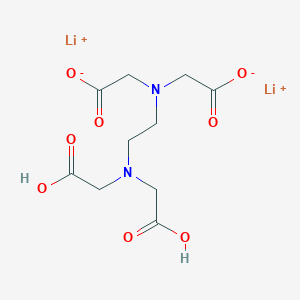
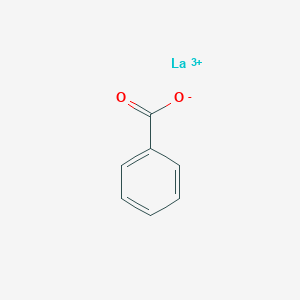
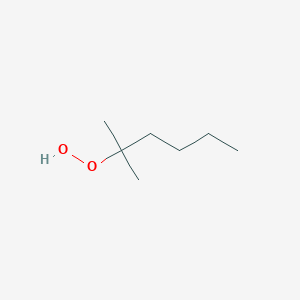
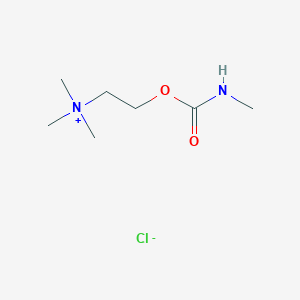
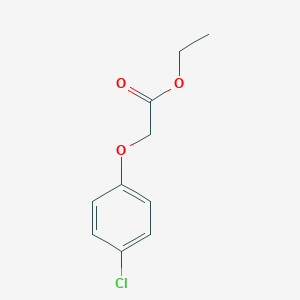

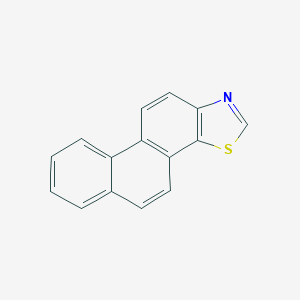

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
